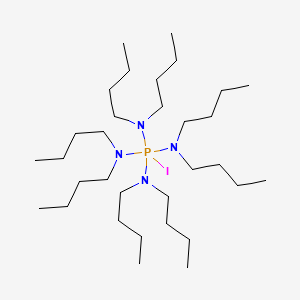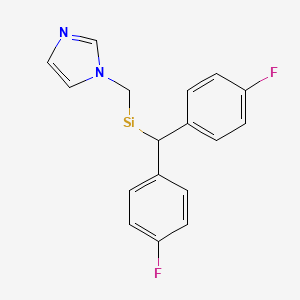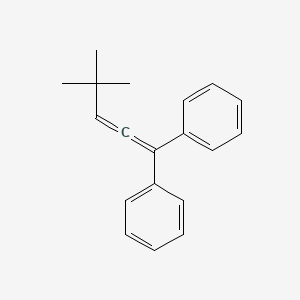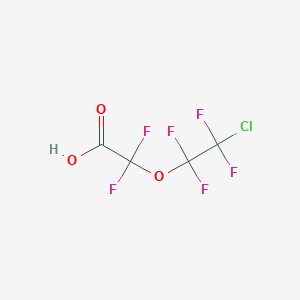
2-Iodobut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodobut-2-en-1-ol is an organic compound with the molecular formula C4H7IO It is an iodinated allylic alcohol, characterized by the presence of both an iodine atom and a hydroxyl group attached to a butene backbone
Métodos De Preparación
2-Iodobut-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reductive amination of aldehydes using sodium borohydride (NaBH4) and 2-iodocrotylamine in methanol at ambient temperature, yielding (Z)-2-iodobut-2-en-1-ol in good yield . Another method involves the conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol using in situ generated trimethylsilyl iodide, followed by coupling with Grignard reagents and other nucleophiles .
Análisis De Reacciones Químicas
2-Iodobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form non-iodinated alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Addition: The double bond in the butene backbone can participate in addition reactions with electrophiles.
Common reagents used in these reactions include sodium borohydride (NaBH4), trimethylsilyl iodide, and Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Iodobut-2-en-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodobut-2-en-1-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and biological studies.
Comparación Con Compuestos Similares
2-Iodobut-2-en-1-ol can be compared with other similar compounds, such as:
3-Iodobut-3-en-1-ol: Another iodinated allylic alcohol with a different position of the iodine atom.
4-Iodobut-3-en-1-ol: A compound with the iodine atom on the fourth carbon of the butene backbone.
2-Bromobut-2-en-1-ol: A brominated analog with similar reactivity but different halogen properties.
Propiedades
| 79970-58-4 | |
Fórmula molecular |
C4H7IO |
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
2-iodobut-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |
Clave InChI |
DDLMQQZOGHHQBV-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









